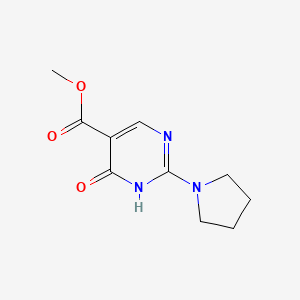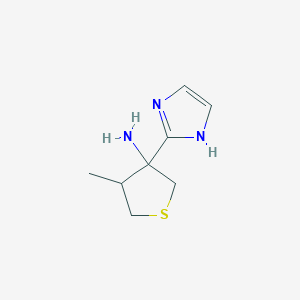
3-(1H-Imidazol-2-yl)-4-methylthiolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Imidazol-2-yl)-4-methylthiolan-3-amine is a heterocyclic compound that contains an imidazole ring and a thiolane ring. The imidazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms, while the thiolane ring is a five-membered ring containing four carbon atoms and one sulfur atom. This compound is of interest due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-2-yl)-4-methylthiolan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptoimidazole with 4-chloro-2-methylbutan-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in a polar solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Imidazol-2-yl)-4-methylthiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(1H-Imidazol-2-yl)-4-methylthiolan-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: It is being investigated for its potential as an anticancer agent, as it can inhibit the growth of certain cancer cells.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(1H-Imidazol-2-yl)-4-methylthiolan-3-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of certain enzymes involved in cell division, leading to the suppression of cancer cell growth. Additionally, its ability to disrupt microbial cell membranes makes it an effective antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptoimidazole: A precursor in the synthesis of 3-(1H-Imidazol-2-yl)-4-methylthiolan-3-amine.
4-Chloro-2-methylbutan-2-amine: Another precursor used in the synthesis.
Imidazole: A simpler compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both an imidazole ring and a thiolane ring in its structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C8H13N3S |
|---|---|
Peso molecular |
183.28 g/mol |
Nombre IUPAC |
3-(1H-imidazol-2-yl)-4-methylthiolan-3-amine |
InChI |
InChI=1S/C8H13N3S/c1-6-4-12-5-8(6,9)7-10-2-3-11-7/h2-3,6H,4-5,9H2,1H3,(H,10,11) |
Clave InChI |
KOWIFLUECMIEEP-UHFFFAOYSA-N |
SMILES canónico |
CC1CSCC1(C2=NC=CN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


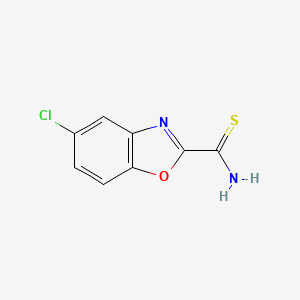
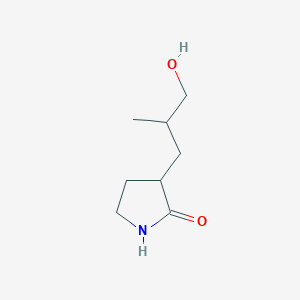

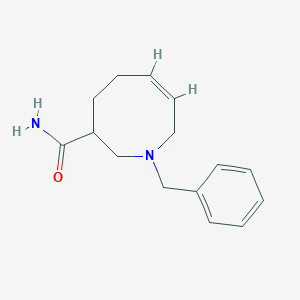
![4-[1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]benzoic acid](/img/structure/B13181323.png)
![N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide](/img/structure/B13181326.png)
![1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13181327.png)
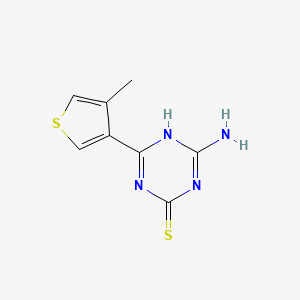

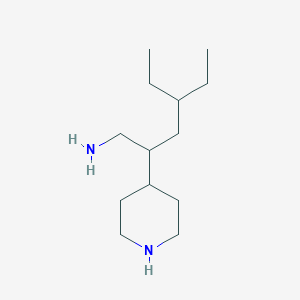
![2-[Ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid](/img/structure/B13181360.png)
